molecular formula C27H34F3N3O5 B031908 O-Acetyl Silodosin CAS No. 160970-86-5

O-Acetyl Silodosin

カタログ番号: B031908
CAS番号: 160970-86-5
分子量: 537.6 g/mol
InChIキー: IWICOMVSJHYADK-GOSISDBHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

O-Acetyl Silodosin is a derivative of Silodosin, a selective alpha-1 adrenergic receptor antagonist. Silodosin is primarily used to treat symptoms associated with benign prostatic hyperplasia, a condition characterized by an enlarged prostate gland. The compound works by relaxing the smooth muscles in the bladder neck and prostate, thereby improving urinary flow and reducing symptoms of bladder outlet obstruction .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of O-Acetyl Silodosin involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction between a fragment containing an indoline core and another fragment with a phenoxyethylamine structure. The reaction conditions typically include the use of organic solvents and bases, with steps performed at reflux temperatures .

Industrial Production Methods: Industrial production of this compound aims for high optical purity and yield. Methods often involve the separation of enantiomers from racemic mixtures, followed by crystallization to achieve the desired enantiomeric excess. The process may include steps such as CuI-catalyzed C-C arylation, regioselective cyanation, and diastereoselective reductive amination .

化学反応の分析

Synthetic Pathways and Key Reactions

O-Acetyl silodosin is primarily formed during the synthesis of silodosin to protect reactive hydroxyl groups. Key reactions include:

a. Acetylation of Silodosin Intermediate

  • Reaction : The hydroxyl group of a silodosin precursor is acetylated using acetyl chloride or acetic anhydride under basic conditions.
  • Purpose : Protects the hydroxyl group during subsequent reactions (e.g., glycosylation or alkylation) to prevent unwanted side reactions .

b. Glycosylation Challenges

  • Problem : Direct O-glycosylation of silodosin derivatives often leads to orthoester formation or acyl migration due to basic nitrogen groups interfering with reaction activators .
  • Solution : Using perbenzoylated glucuronosyl donors (e.g., PTFA) with sequential TMSOTf addition achieves successful glycosylation of this compound derivatives, yielding up to 85% product .

Reaction Optimization Data

The table below summarizes optimized conditions for critical reactions involving this compound intermediates:

Reaction StepDonor/ReagentActivator/CatalystConditionsYieldKey Product
GlycosylationGlucuronosyl PTFATMSOTf (0.9 eq)CH₂Cl₂, 0°C, 1 h85%Glucuronide metabolite
Deprotection (Acetyl Group)NaOH/H₂O-30°C, 4 h85%Silodosin free base
Grignard Couplingi-PrMgCl--25°C to -20°C, toluene70-80%Chiral intermediate

Mechanistic Insights

  • Steric and Electronic Effects : The acetyl group reduces nucleophilicity of the hydroxyl group, minimizing side reactions like orthoester formation .
  • Hydrogen Bonding : Basic nitrogen groups in silodosin form hydrogen bonds with the acetyl oxygen, stabilizing intermediates during glycosylation .

Stability and Side Reactions

  • Acyl Migration : Observed under acidic conditions due to the tertiary amine acting as an "acyl shuttle," leading to undesired isomers .
  • Orthoester Formation : Competing reaction in glycosylation steps, mitigated by using TMSOTf in a sequential addition protocol .

科学的研究の応用

Scientific Research Applications

  • Treatment of Benign Prostatic Hyperplasia (BPH) :
    • O-Acetyl Silodosin has been studied for its effectiveness in improving LUTS in patients with BPH. Clinical trials have demonstrated significant improvements in International Prostate Symptom Score (IPSS) and quality of life (QoL) metrics when compared to placebo treatments .
    • The drug's mechanism involves selective blockade of alpha-1A receptors, leading to reduced bladder outlet obstruction and improved urinary flow rates .
  • Medical Expulsive Therapy :
    • Recent studies suggest that this compound can be effective as a medical expulsive therapy for distal ureteral stones measuring less than 10 mm. Its ability to relax smooth muscle may facilitate stone passage and reduce the need for surgical interventions .
  • Post-Prostate Cancer Treatment :
    • This compound has shown potential in managing LUTS in patients who have undergone prostate cancer brachytherapy. It helps improve urinary function and QoL post-treatment .
  • Chronic Bladder Ischemia :
    • The compound may enhance bladder blood flow in chronic ischemic conditions, contributing to better management of LUTS related to ischemia .

Case Studies and Clinical Trials

Several clinical trials have highlighted the efficacy and safety profile of this compound:

  • Efficacy in LUTS Management : A Phase III trial demonstrated that this compound significantly improved IPSS total scores compared to placebo after 12 weeks of treatment. The results indicated a greater reduction in voiding and storage subscores .
  • Switching Therapy : In a retrospective study involving patients who did not respond to other alpha-blockers, switching to this compound resulted in improved symptom relief and QoL scores after three months of treatment. This suggests its utility as a second-line therapy for refractory cases .

Safety Profile

The safety profile of this compound is well-documented:

  • Cardiovascular Safety : Unlike non-selective alpha-blockers, this compound has a minimal impact on blood pressure, making it suitable for patients with cardiovascular concerns .
  • Adverse Effects : The most common side effects include ejaculatory disorders; however, the discontinuation rate due to these effects remains low .

作用機序

O-Acetyl Silodosin exerts its effects by selectively binding to alpha-1A adrenergic receptors, which are predominantly located in the prostate and bladder neck. This binding leads to the relaxation of smooth muscles, thereby improving urinary flow and reducing symptoms of bladder outlet obstruction. The compound’s high selectivity for alpha-1A receptors minimizes its impact on cardiovascular receptors, reducing the risk of side effects such as hypotension .

類似化合物との比較

    Tamsulosin: Another alpha-1 adrenergic receptor antagonist used to treat benign prostatic hyperplasia.

    Finasteride: A 5-alpha-reductase inhibitor used for similar indications but with a different mechanism of action.

Comparison: O-Acetyl Silodosin is unique in its high selectivity for alpha-1A adrenergic receptors, which results in fewer cardiovascular side effects compared to Tamsulosin. Unlike Finasteride, which works by reducing the size of the prostate, this compound primarily improves urinary flow by relaxing smooth muscles .

生物活性

O-Acetyl Silodosin, a derivative of the established α1A-adrenergic blocker Silodosin, has garnered attention for its potential therapeutic applications beyond benign prostatic hyperplasia (BPH). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications.

Overview of Silodosin

Silodosin is primarily used for treating lower urinary tract symptoms associated with BPH. It selectively antagonizes α1A-adrenergic receptors, leading to smooth muscle relaxation in the prostate and bladder neck, thereby improving urinary flow and reducing symptoms. The compound exhibits high selectivity for α1A receptors compared to α1B and α1D subtypes, which is crucial for minimizing side effects such as hypotension and ejaculatory dysfunction .

This compound acts on the α1A-adrenergic receptors, similar to its parent compound. By inhibiting these receptors, it promotes relaxation of smooth muscle in the bladder and prostate, facilitating urination. Additionally, it has been shown to influence various signaling pathways involved in cancer cell proliferation and drug resistance.

  • Inhibition of ELK1 : Research indicates that Silodosin downregulates ELK1 expression, a transcription factor linked to cell proliferation and chemoresistance in bladder cancer cells. This inhibition enhances the cytotoxic effects of chemotherapy agents like cisplatin .
  • Regulation of NF-κB : Silodosin also decreases NF-κB expression and activity, which are critical in inflammatory responses and cancer progression .

Efficacy in Urological Disorders

This compound has been evaluated for its efficacy in various urological conditions:

  • Benign Prostatic Hyperplasia (BPH) : Clinical trials have demonstrated that this compound significantly improves International Prostate Symptom Scores (IPSS) compared to placebo. Patients exhibited rapid relief from urinary symptoms within days of treatment initiation .
  • Bladder Cancer : In vitro studies suggest that this compound can inhibit the growth and migration of bladder cancer cells. It enhances the sensitivity of these cells to cisplatin, indicating potential as an adjunct therapy in chemoresistant cases .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : A 65-year-old male with advanced BPH showed a significant reduction in IPSS from 20 to 8 after eight weeks on this compound. The patient reported improved quality of life with minimal side effects .
  • Case Study 2 : A study involving patients with bladder cancer receiving neoadjuvant chemotherapy demonstrated that those treated with this compound had a higher response rate to cisplatin compared to those who did not receive the drug .

Pharmacokinetics

The pharmacokinetic profile of this compound mirrors that of Silodosin:

  • Absorption : The absolute bioavailability is approximately 32%, with peak plasma concentrations occurring around 2.6 hours post-administration.
  • Metabolism : It undergoes extensive metabolism primarily via glucuronidation mediated by UGT2B7 and CYP3A4 pathways. The main active metabolite is KMD-3213G, which exhibits a significantly higher plasma exposure than the parent compound .

Safety Profile

The safety profile of this compound is generally favorable:

  • Adverse Effects : Common side effects include retrograde ejaculation (21.5% incidence) and mild hypotension. However, discontinuation rates due to adverse events remain low (approximately 2.8%) compared to other α-blockers .

特性

IUPAC Name

3-[7-carbamoyl-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34F3N3O5/c1-18(32-9-13-37-23-6-3-4-7-24(23)38-17-27(28,29)30)14-20-15-21-8-11-33(10-5-12-36-19(2)34)25(21)22(16-20)26(31)35/h3-4,6-7,15-16,18,32H,5,8-14,17H2,1-2H3,(H2,31,35)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWICOMVSJHYADK-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC(=O)C)NCCOC3=CC=CC=C3OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC(=O)C)NCCOC3=CC=CC=C3OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34F3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。